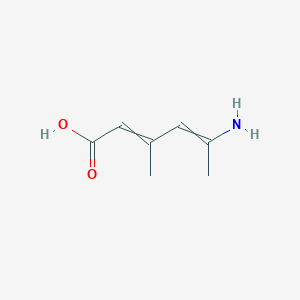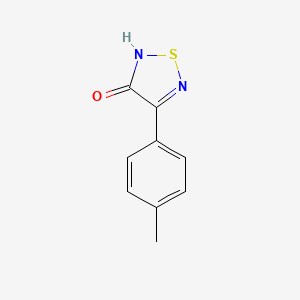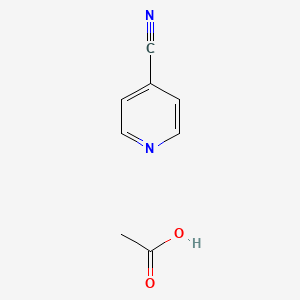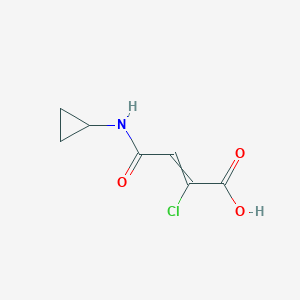
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a hexa-1,5-diene backbone with a tert-butyl group at the third position and a hydroxyl group at the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of phenylacetylene with tert-butylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,5-diene backbone can be reduced to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 3-tert-butyl-1-phenylhexane.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 3-tert-Butyl-1-phenylhexa-1,5-dien-3-one
- 3-tert-Butyl-1-phenylhexane
Uniqueness
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hexa-1,5-diene backbone, and a tert-butyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
87995-43-5 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3-tert-butyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C16H22O/c1-5-12-16(17,15(2,3)4)13-11-14-9-7-6-8-10-14/h5-11,13,17H,1,12H2,2-4H3 |
InChI-Schlüssel |
WLMWHTSPCKQICO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC=C)(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)





